![molecular formula C15H11FO5 B577587 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261970-06-2](/img/structure/B577587.png)
3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Overview
Description
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 5 position, and two carboxylic acid groups at the 3 and 4’ positions of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3’-Fluoro-5-hydroxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid.
Reduction: Formation of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid as an anticancer agent. The compound exhibits promising cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study: In Vitro Analysis
In a study published in a peer-reviewed journal, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a lead compound for further development in anticancer therapies .
Materials Science
Organic Photovoltaics
The compound has also been investigated for its use in organic photovoltaic devices due to its suitable electronic properties. Its biphenyl structure allows for effective π-π stacking, which is crucial for charge transport in organic semiconductors.
Performance Metrics
In experimental setups, devices incorporating this compound demonstrated enhanced power conversion efficiencies compared to traditional materials. Specifically, devices achieved efficiencies exceeding 8% under standard testing conditions, attributed to improved charge mobility and absorption characteristics .
Synthetic Building Block
Versatile Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization through various chemical reactions such as esterification and amidation.
Synthesis Pathways
The compound can be synthesized through multiple routes:
- Starting Materials : Utilizing commercially available biphenyl derivatives.
- Reagents : Employing fluorinating agents and methoxy sources under controlled conditions.
- Yield Optimization : Adjustments in temperature and reaction time can lead to yields exceeding 85% .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid: Lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-2,4’-dicarboxylic acid: The position of the carboxylic acid groups is different, which can affect its overall structure and reactivity.
Uniqueness: The unique combination of the fluorine atom, methoxy group, and carboxylic acid groups in 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2) is a synthetic organic compound characterized by a biphenyl structure with specific functional groups that contribute to its unique biological activities. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features, including a fluorine atom, a methoxy group, and two carboxylic acid groups.
- Molecular Formula : C15H11FO5
- Molar Mass : 290.24 g/mol
- Storage Conditions : 2-8°C
- Sensitivity : Irritant
The presence of the fluorine atom and methoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, while the fluorine and methoxy groups can modulate binding affinity and specificity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases. The antioxidant activity is often measured through assays that evaluate the ability to reduce oxidative damage in cellular models.
Anti-inflammatory Effects
Compounds in the biphenyl family have been studied for their anti-inflammatory potential. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect can be particularly relevant in conditions such as arthritis or cardiovascular diseases.
Study on Antioxidant Properties
A comparative study involving various biphenyl derivatives demonstrated that those with methoxy and fluorine substituents displayed enhanced antioxidant capabilities. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify the antioxidant activity of these compounds.
Compound Name | IC50 (µM) | Reference |
---|---|---|
This compound | 25 | |
5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid | 30 | |
3-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | 40 |
Study on Anti-inflammatory Activity
In vitro studies have shown that derivatives of biphenyl compounds can significantly reduce the secretion of TNF-alpha in macrophage cell lines. This suggests a potential therapeutic role in managing inflammatory diseases.
Properties
IUPAC Name |
4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSNMBMBVAPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690936 | |
Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-06-2 | |
Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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